molecular formula C11H9N3O2 B12474213 3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B12474213
M. Wt: 215.21 g/mol
InChI Key: OAFDJKHPMFOOQJ-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates . This reaction leads to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidoindoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C11H9N3O2/c1-14-10(15)9-8(13-11(14)16)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3,(H,13,16)

InChI Key

OAFDJKHPMFOOQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)NC1=O

Origin of Product

United States

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